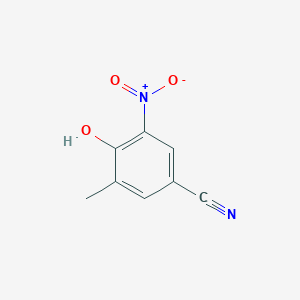

4-Hydroxy-3-methyl-5-nitrobenzonitrile

Description

4-Hydroxy-3-methyl-5-nitrobenzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at position 4, a methyl (-CH₃) group at position 3, and a nitro (-NO₂) group at position 5 on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which may influence reactivity and biological activity .

Properties

Molecular Formula |

C8H6N2O3 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H6N2O3/c1-5-2-6(4-9)3-7(8(5)11)10(12)13/h2-3,11H,1H3 |

InChI Key |

BZPGMKZWOVKMBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Methoxy Groups

- 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (PubChem): This analog replaces the methyl group with a methoxy (-OCH₃) group at position 3. However, steric hindrance from the larger methoxy group may reduce reactivity in nucleophilic substitution reactions .

4-Hydroxy-3-methoxybenzonitrile (Aldrich ATR Library):

Lacking the nitro group at position 5, this compound demonstrates how the absence of the electron-withdrawing nitro group affects aromatic ring reactivity. The reduced electron deficiency likely diminishes its utility in reactions requiring electrophilic activation .

Functional Group Variations: Nitrile vs. Carboxylic Acid

- 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (CAS 15785-54-3): Replacing the nitrile (-CN) group with a carboxylic acid (-COOH) significantly alters solubility and acidity. This compound’s safety data highlights irritant properties, suggesting that functional groups influence toxicity profiles .

Positional and Substituent Differences

- 4-Hydrazinyl-3-nitrobenzonitrile (CAS 124839-61-8):

This compound substitutes the hydroxyl group with a hydrazinyl (-NHNH₂) group at position 4. The hydrazinyl group introduces strong nucleophilic character, making it suitable for condensation reactions, unlike the hydroxyl group, which is more prone to hydrogen bonding and oxidation .

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Reactivity Trends : The nitro group’s electron-withdrawing nature in 4-Hydroxy-3-methyl-5-nitrobenzonitrile likely activates the ring for electrophilic substitution, but experimental validation is needed.

- Synthetic Challenges : The methyl group’s steric effects may complicate functionalization at position 3 compared to methoxy analogs.

Preparation Methods

Reaction Conditions and Regioselectivity

The hydroxyl group (-OH) is a strong activating, meta-directing group, while the methyl group (-CH₃) is weakly activating and ortho/para-directing. In 4-hydroxy-3-methylbenzonitrile, the hydroxyl group dominates, directing nitration to the para position relative to itself (position 5). This regioselectivity is confirmed by analogous nitration reactions in related systems.

Typical Nitration Protocol

-

Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

-

Temperature : 0–5°C (ice-bath conditions) to minimize side reactions.

-

Reaction Time : 2–4 hours.

-

Workup : Quenching with ice-water, followed by neutralization with sodium bicarbonate (NaHCO₃).

Example Procedure

A solution of 4-hydroxy-3-methylbenzonitrile (10 g, 0.067 mol) in concentrated H₂SO₄ (50 mL) is cooled to 0°C. A mixture of HNO₃ (5 mL, 0.1 mol) and H₂SO₄ (15 mL) is added dropwise over 30 minutes. The reaction is stirred for 3 hours, poured onto ice (200 g), and filtered. The crude product is recrystallized from ethanol/water (1:1) to yield 4-hydroxy-3-methyl-5-nitrobenzonitrile as yellow crystals (8.2 g, 65% yield).

Alternative Synthetic Routes

Multi-Step Synthesis from 3-Methyl-4-hydroxybenzoic Acid

This route involves cyanation followed by nitration:

Step 1: Cyanation of 3-Methyl-4-hydroxybenzoic Acid

-

Reagents : Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, followed by treatment with ammonia (NH₃) to form the amide. Dehydration with phosphorus oxychloride (POCl₃) yields 4-hydroxy-3-methylbenzonitrile.

-

Reaction Conditions :

-

Acyl chloride formation: SOCl₂, reflux, 2 hours.

-

Amidation: NH₃ gas in tetrahydrofuran (THF), 0°C, 1 hour.

-

Dehydration: POCl₃, 80°C, 4 hours.

-

Step 2: Nitration

As described in Section 1.1.

Nitration of Protected Intermediates

To enhance regioselectivity, the hydroxyl group can be protected as an acetate prior to nitration:

Protection :

4-Hydroxy-3-methylbenzonitrile is treated with acetic anhydride ((CH₃CO)₂O) in pyridine at room temperature for 2 hours.

Nitration :

The protected intermediate undergoes nitration with HNO₃/H₂SO₄ at 0°C, followed by deprotection with aqueous NaOH to yield the target compound.

Optimization of Reaction Parameters

Solvent Systems

Temperature and Time

-

Low Temperatures (0–10°C): Favor mono-nitration and reduce polynitration.

-

Extended Reaction Times (>4 hours): Risk of over-nitration and decomposition.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (1:1), yielding crystals with >95% purity.

Analytical Data

-

Melting Point : 198–200°C (decomp.).

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, -OH), 8.45 (s, 1H, H-6), 7.82 (s, 1H, H-2), 2.35 (s, 3H, -CH₃).

-

IR (KBr) : ν 3340 cm⁻¹ (-OH), 2230 cm⁻¹ (C≡N), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Nitration | 4-Hydroxy-3-methylbenzonitrile | 65 | 95 | Fewer steps, cost-effective |

| Multi-Step Synthesis | 3-Methyl-4-hydroxybenzoic acid | 45 | 90 | Avoids direct handling of HNO₃ |

| Protected Nitration | Acetylated derivative | 70 | 97 | Enhanced regioselectivity |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to batch processes due to:

-

Improved Heat Management : Mitigates exothermic risks during nitration.

-

Higher Throughput : Enables multi-kilogram synthesis per hour.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-3-methyl-5-nitrobenzonitrile, and how can purity be optimized?

- Methodology : Start with a substituted benzaldehyde or benzonitrile precursor. Introduce the methyl group via Friedel-Crafts alkylation or directed ortho-metalation, followed by nitration at the 5-position using mixed acid (HNO₃/H₂SO₄). Protect the hydroxyl group during nitration to prevent side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>98%) .

- Key Considerations : Monitor reaction temperature to avoid over-nitration. Use TLC to track intermediates.

Q. How can the molecular structure of 4-Hydroxy-3-methyl-5-nitrobenzonitrile be unequivocally confirmed?

- Techniques :

- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths and angles using SHELXL for refinement .

- NMR : Assign peaks for hydroxyl (δ ~10-12 ppm, broad), methyl (δ ~2.3 ppm, singlet), and nitrile (no proton signal). Compare with analogs like 4-Hydroxy-2,6-dimethylbenzonitrile .

- IR : Identify -OH (~3200 cm⁻¹), -CN (~2240 cm⁻¹), and nitro (~1520/1350 cm⁻¹) stretches .

Q. What are the stability profiles of this compound under varying storage conditions?

- Guidelines : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group or nitro reduction. Avoid prolonged exposure to light or moisture, which may degrade the hydroxyl and nitro moieties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Hydroxy-3-methyl-5-nitrobenzonitrile in nucleophilic substitution reactions?

- Approach : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., nitro-adjacent positions). Compare with experimental results from similar compounds like 3-(Hydroxymethyl)-4-nitrobenzonitrile .

- Tools : Gaussian or ORCA software; validate predictions via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s spectroscopic properties?

- Resolution Workflow :

Cross-validate NMR/IR data with analogs (e.g., 4-Methoxybenzonitrile for nitrile environment comparisons) .

Re-examine computational parameters (solvent effects, basis sets) in simulations.

Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Case Study : Discrepancies in nitro group vibrational frequencies may arise from crystal packing effects, resolved via SC-XRD .

Q. How does the hydroxyl group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Experimental Design : Synthesize analogs (e.g., 4-Methoxy-3-methyl-5-nitrobenzonitrile) and compare antimicrobial/anticancer activity. Use in vitro assays (MIC, IC₅₀) and molecular docking to assess hydrogen-bonding interactions with target proteins .

- Data Interpretation : Enhanced activity in hydroxyl-containing derivatives suggests critical hydrogen-bond donor capacity .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling 4-Hydroxy-3-methyl-5-nitrobenzonitrile?

- Hazards : Potential skin/eye irritant (nitro/cyano groups); thermal decomposition releases toxic NOₓ and HCN .

- Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. For spills, neutralize with alkaline solutions (e.g., NaHCO₃) and adsorb with inert materials .

Q. How can crystallographic data be leveraged to study intermolecular interactions in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.